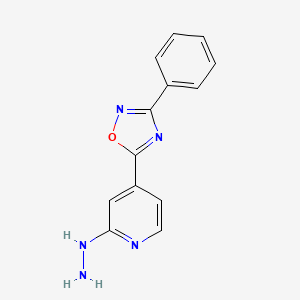

2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

Description

2-Hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a hydrazinyl group at position 2 and a 3-phenyl-1,2,4-oxadiazole moiety at position 3. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often mimicking esters or amides in drug design . This compound is of interest in medicinal chemistry due to the pharmacological activities associated with both pyridine and oxadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name |

[4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-17-11-8-10(6-7-15-11)13-16-12(18-19-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOROUGYFUOKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the following steps:

Formation of the Hydrazine Derivative: The starting material, 2-chloro-4-pyridine, is reacted with hydrazine hydrate to form 2-hydrazino-4-pyridine.

Cyclization: The hydrazine derivative is then subjected to cyclization with benzonitrile in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form the corresponding azo compound.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

Oxidation: Azo derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted phenyl and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- 2-Hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine exhibits significant antibacterial and antifungal properties. Research indicates its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are notably low, demonstrating its potential as a therapeutic agent.

Pathogen MIC (µg/mL) MBC (µg/mL) Staphylococcus aureus 0.22 0.25 Escherichia coli 0.30 0.35 Candida albicans 0.40 0.45 -

Anticancer Properties :

- Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival. Its ability to interact with specific molecular targets makes it a promising candidate for cancer therapy.

-

Mechanism of Action :

- The compound's mechanism involves interaction with enzymes and receptors that regulate cellular processes such as apoptosis and inflammation. This interaction can disrupt normal cellular functions, leading to enhanced therapeutic effects.

Materials Science

-

Polymer Development :

- The compound serves as a building block for synthesizing advanced materials, including polymers with unique properties suitable for various industrial applications.

-

Dyes and Pigments :

- Due to its distinctive chemical structure, it can be utilized in the formulation of dyes and pigments that exhibit stability and vibrant colors.

Industrial Applications

- Synthesis of Derivatives :

- The versatility of this compound allows for the synthesis of various derivatives through oxidation, reduction, and substitution reactions.

-

Common reactions include:

- Oxidation : Transforming the hydrazine group into azo derivatives.

- Reduction : Modifying the oxadiazole ring to yield different compounds.

- Substitution : Engaging phenyl and pyridine rings in electrophilic or nucleophilic substitution reactions.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to traditional antibiotics against resistant strains of bacteria .

- Cancer Therapeutics Research : Another study highlighted the compound's potential in targeting specific cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction .

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Differences

(a) 2-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Pyridine

- Structure : Lacks the hydrazinyl group at position 2 of the pyridine ring.

- Properties: Molecular weight = 223.235 g/mol, compared to 253.26 g/mol for the hydrazinyl derivative.

- aureus and E. coli .

(b) 4-(5-Substituted Phenyl-1,3,4-Oxadiazol-2-yl)Pyridine Derivatives

- Structure : Features a 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole.

- Synthesis : Microwave-assisted methods yield higher efficiency (67–81% yields) compared to traditional reflux .

- Activity : Demonstrated anti-inflammatory (e.g., COX-2 inhibition) and analgesic activities, attributed to electron-withdrawing substituents on the phenyl ring .

Substituent Variations

(a) 2-Hydrazinyl-3-(3-Propyl-1,2,4-Oxadiazol-5-yl)Pyridine

- Structure : Hydrazinyl group at position 3 instead of 4 on the pyridine ring, with a propyl substituent on the oxadiazole.

- Impact: Positional isomerism may alter binding modes in target proteins.

(b) SN00797439 (N-(4-Chlorophenyl)-2-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1-Pyrrolidinecarboxamide)

- Structure : Replaces hydrazinyl with a pyrrolidine carboxamide group.

- Activity : Exhibits anthelmintic activity (>70% reduction in larval motility) due to the carboxamide’s hydrogen-bonding capacity .

(c) 2-(5-(2-Methoxyphenyl)-1,2,4-Oxadiazol-3-yl)Pyridine

- Structure : Methoxy substituent on the phenyl ring of the oxadiazole.

- Impact : Electron-donating methoxy groups enhance π-π stacking interactions, improving receptor binding in neurological targets .

Biological Activity

2-Hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a hydrazinyl group and an oxadiazole ring attached to a pyridine structure. This combination enhances its reactivity and potential applications compared to similar compounds. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can engage in π-π interactions, which may disrupt normal cellular processes leading to various biological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antibacterial and antifungal properties. For instance, studies have shown that compounds containing oxadiazole moieties often demonstrate notable efficacy against a range of pathogens. In vitro tests have revealed that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.40 | 0.45 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis. Preliminary studies suggest that it could interact with specific molecular targets such as enzymes involved in cell cycle regulation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It can alter signaling pathways associated with cell proliferation and apoptosis.

- Disruption of Biofilm Formation : It has been shown to inhibit biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Evaluation : A study reported the minimum inhibitory concentration (MIC) values for various derivatives of the compound, demonstrating significant antibacterial activity against clinical isolates .

- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the common synthetic routes for 2-hydrazinyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine, and what key reaction conditions must be controlled?

The synthesis typically involves cyclocondensation of hydrazine derivatives with precursors like isonicotinic acid hydrazide. For example, hydrazine hydrate reacts with carbon disulfide in basic media to form intermediates such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, which can be further functionalized . Critical conditions include pH control (basic media), temperature (60–80°C), and stoichiometric ratios to avoid side reactions like over-alkylation or incomplete cyclization .

Q. How does the presence of the hydrazinyl group influence the compound's reactivity in subsequent derivatization?

The hydrazinyl group (-NH-NH2) acts as a nucleophile, enabling reactions with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones or with CS2 for thiolation. It also participates in Mannich reactions to generate alkylated derivatives, as seen in the synthesis of Mannich base derivatives from triazole-thiol precursors .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is critical for mapping hydrogen and carbon environments, particularly distinguishing oxadiazole and pyridine ring protons. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while FT-IR identifies functional groups like N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies may arise from differences in metabolic stability or bioavailability. To address this:

- Perform pharmacokinetic profiling (e.g., plasma protein binding, hepatic microsomal assays) to assess metabolic degradation .

- Use prodrug strategies or nanoformulations to enhance in vivo stability, as demonstrated with structurally similar triazole derivatives .

Q. What strategies optimize the compound's solubility and bioavailability without compromising its core pharmacophore?

- Structural modifications : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions, as seen in ethyl ester derivatives that improve solubility while retaining activity .

- Co-crystallization : Use co-solvents or cyclodextrins to enhance aqueous solubility .

- Salt formation : Hydrochloride salts of analogous oxadiazole-piperidine compounds show improved bioavailability .

Q. How does the electronic configuration of the oxadiazole ring affect binding affinity in target proteins?

The 1,2,4-oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites. Computational docking studies on similar compounds reveal that substituents at the 3-position of the oxadiazole (e.g., phenyl groups) enhance hydrophobic interactions, while electronegative groups (e.g., -F) improve hydrogen bonding .

Q. What computational methods are suitable for predicting the compound's metabolic pathways and potential toxicity?

- QSAR models : Predict metabolic hotspots using software like Schrödinger or MOE .

- Density Functional Theory (DFT) : Analyze frontier molecular orbitals to identify reactive sites prone to oxidation or hydrolysis .

- In silico toxicity screening : Tools like ProTox-II or Derek Nexus assess hepatotoxicity and mutagenicity risks .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

- Biological Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.